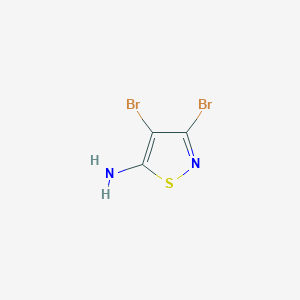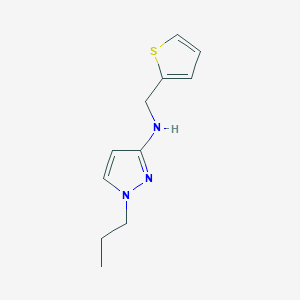![molecular formula C13H21N5O B11736159 2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)
2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amination: The alkylated pyrazole undergoes amination with an amine derivative to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated using a hydroxylating agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: 化合物中のヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化できます。
還元: 化合物は、さまざまな還元誘導体を形成するために還元反応を受けることができます。
置換: アミノ基は、他の官能基に置き換えられる置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、塩基の存在下でハロアルカンまたはアシルクロリドなどの試薬が含まれます。
形成される主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールまたはアミンの形成。
置換: さまざまな置換ピラゾール誘導体の形成。
4. 科学研究における用途
1-(2-ヒドロキシエチル)-1H-ピラゾール-3-イル{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミンは、科学研究においていくつかの用途があります。
化学: 新しい化合物の開発のための有機合成における構成ブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用を含む、潜在的な生物活性について調査されています。
医学: そのユニークな構造と反応性により、潜在的な治療薬として注目されています。
工業: ポリマーや触媒などの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
1-(2-ヒドロキシエチル)-1H-ピラゾール-3-イル{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミンの作用機序には、特定の分子標的との相互作用が含まれます。化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物に存在する官能基によって異なります。
類似化合物との比較
類似化合物
独自性
1-(2-ヒドロキシエチル)-1H-ピラゾール-3-イル{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミンは、官能基の特定の組み合わせとピラゾール環の存在によって独自です。この構造により、多様な化学反応性と潜在的な生物活性が可能になり、研究と産業におけるさまざまな用途に役立つ化合物となっています。
特性
分子式 |
C13H21N5O |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
2-[3-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-10(2)18-11(3)12(9-15-18)8-14-13-4-5-17(16-13)6-7-19/h4-5,9-10,19H,6-8H2,1-3H3,(H,14,16) |
InChIキー |
WJFZGWGNPYQCQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C(C)C)CNC2=NN(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736080.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11736085.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736105.png)
![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)

![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736133.png)

amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
